An In-depth Technical Guide to Decyl Octanoate: Physicochemical Properties, Synthesis, and Applications in Scientific Research
An In-depth Technical Guide to Decyl Octanoate: Physicochemical Properties, Synthesis, and Applications in Scientific Research
This guide provides a comprehensive technical overview of decyl octanoate, a versatile ester with significant applications in the cosmetic and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of decyl octanoate, outlines detailed methodologies for its synthesis and characterization, and explores its functional roles, particularly as an emollient and a potential vehicle for drug delivery.
Introduction to Decyl Octanoate: A Multifunctional Ester
Decyl octanoate (CAS No. 2306-89-0), also known by its synonyms octanoic acid, decyl ester and capryl caprylate, is the ester formed from the reaction of decyl alcohol and octanoic acid.[1][2] Its structure, characterized by a C18 backbone, imparts a unique combination of lipophilicity, stability, and a favorable toxicological profile, making it a valuable ingredient in a variety of formulations. This guide will elucidate the scientific principles that underpin its utility and provide the technical details necessary for its application in a research and development setting.
Physicochemical Properties of Decyl Octanoate
A thorough understanding of the physicochemical properties of decyl octanoate is paramount for its effective formulation and application. These properties are summarized in the table below, with a subsequent discussion on their implications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O₂ | [1] |
| Molecular Weight | 284.48 g/mol | [3] |
| CAS Number | 2306-89-0 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 4.2 °C | |
| Boiling Point | 334-336 °C at 760 mmHg 145-147 °C at 0.1 mmHg | [2] |
| Density | Approximately 0.86 g/cm³ | |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [2] |
| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated) | [2] |
| LogP (o/w) | ~7.9 (estimated) | [2] |
The low melting point and high boiling point of decyl octanoate are indicative of its stability over a wide temperature range, a desirable characteristic for many formulations. Its high lipophilicity, as indicated by the estimated LogP value, and its insolubility in water, govern its function as an emollient and its potential as a solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs).[4][5] The significant drop in boiling point under vacuum underscores the necessity of vacuum distillation for its purification to prevent thermal degradation.[6]
Synthesis and Purification of Decyl Octanoate
Decyl octanoate is most commonly synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (decanol).[7] The reaction is reversible, and to drive it towards the formation of the ester, it is typically conducted with an excess of one reactant or with the removal of water as it is formed.
Fischer Esterification Workflow
Caption: Fischer Esterification workflow for decyl octanoate synthesis.
Detailed Experimental Protocol for Fischer Esterification
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of decyl octanoate.
Materials:
-
Octanoic acid
-
Decanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of octanoic acid and decanol. Add toluene to about 20% of the total volume of the reactants.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is nearing completion.[6]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude decyl octanoate is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]
Analytical Characterization of Decyl Octanoate
The identity and purity of synthesized decyl octanoate should be confirmed using a suite of analytical techniques.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of decyl octanoate will exhibit characteristic absorption bands. A strong, sharp peak is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.[9] The spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chains. The C-O stretching of the ester will appear in the 1160-1260 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments. The most downfield signal will be a triplet at approximately 4.05 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-). A triplet at around 2.28 ppm is expected for the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O). The numerous methylene protons of the long alkyl chains will appear as a broad multiplet in the 1.2-1.6 ppm region. The terminal methyl groups of both the octanoate and decyl chains will appear as triplets at approximately 0.88 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at around 174 ppm. The carbon of the -O-CH₂- group will be observed at approximately 64 ppm. The remaining methylene carbons of the alkyl chains will have signals in the 22-34 ppm range, and the terminal methyl carbons will appear at around 14 ppm.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of decyl octanoate and confirming its molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Common fragments observed include those at m/z 145 and 57.[1]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or evaporative light scattering detector) can be used for purity assessment. Due to its non-polar nature, a reversed-phase column with a non-aqueous mobile phase would be appropriate.
Applications in Research and Drug Development
Decyl octanoate's properties make it a valuable excipient in various formulations, particularly in the cosmetic and pharmaceutical fields.
Emollient and Skin-Conditioning Agent
In cosmetic and topical pharmaceutical formulations, decyl octanoate functions as an emollient and skin-conditioning agent. Its lipophilic nature allows it to form a thin, non-greasy film on the skin's surface, which helps to reduce water loss and maintain skin hydration. This property is beneficial in creams, lotions, and ointments designed for dry skin conditions.
Solvent for Lipophilic Drugs
The non-polar character of decyl octanoate makes it an effective solvent for many lipophilic APIs that have poor water solubility.[4] By dissolving the API in a decyl octanoate-based vehicle, it is possible to formulate it into a stable and bioavailable dosage form, such as a topical solution, cream, or ointment.
Penetration Enhancer in Transdermal Drug Delivery
There is growing interest in the use of fatty acid esters, like decyl octanoate, as penetration enhancers in transdermal drug delivery systems. These compounds are thought to enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin, by disrupting the ordered structure of the intercellular lipids.[10] This increases the fluidity of the lipid bilayers, creating pathways for the drug to diffuse through.
Caption: Mechanism of penetration enhancement by decyl octanoate.
Component of Microemulsion Drug Delivery Systems
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the oral bioavailability of poorly soluble drugs.[10][11] Decyl octanoate, as an oil phase, can be a key component in the formulation of microemulsions for the delivery of hydrophobic drugs. Its ability to solubilize the drug and form stable micro-droplets can lead to improved drug absorption.
Safety and Toxicology
Decyl octanoate is generally considered to be a safe and well-tolerated ingredient in cosmetic and topical applications. However, for pharmaceutical applications, a thorough evaluation of its toxicological profile is essential.
-
Skin Irritation and Sensitization: While decyl octanoate is not typically associated with skin irritation or sensitization, it is crucial to conduct appropriate studies for any new formulation, especially if it is intended for use on compromised skin or for chronic application.[12]
-
Systemic Toxicity: The systemic toxicity of decyl octanoate is expected to be low, as it is likely to be hydrolyzed into its constituent fatty acid (octanoic acid) and alcohol (decanol), both of which are endogenous or readily metabolized. Studies on octanoic and decanoic acids have shown some potential for bioenergetic dysfunction and oxidative damage at high concentrations, which may be relevant in the context of certain metabolic disorders.[13]
-
Regulatory Status: A search of the FDA's Inactive Ingredient Database should be performed to determine if decyl octanoate is listed for the intended route of administration and dosage form.[14][15] Its use in cosmetics is regulated by authorities such as the European Commission and is subject to their safety assessments.[16]
Conclusion
Decyl octanoate is a well-characterized ester with a range of valuable properties for researchers and formulation scientists. Its role as an emollient is well-established, and its potential as a solvent and penetration enhancer for pharmaceutical applications is a promising area of investigation. This guide has provided a detailed overview of its chemical and physical properties, a robust protocol for its synthesis, and a summary of its applications and safety considerations, thereby equipping scientists with the foundational knowledge required for its effective use in research and development.
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